molecular formula C19H17NO3 B2867178 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid CAS No. 1192992-56-5

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

Cat. No.: B2867178
CAS No.: 1192992-56-5
M. Wt: 307.349
InChI Key: MPPVBVYZNINLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrrole derivative with phenyl and methoxyphenyl substituents. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom. The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring to a carbon atom . The methoxy group is an alkyl group with one carbon and three hydrogen atoms attached to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the pyrrole ring and the phenyl rings, leading to potential aromatic stabilization . The methoxy group may contribute to the electron density of the aromatic system .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo electrophilic aromatic substitution. The presence of the methoxy group, a strong electron-donating group, could potentially activate the aromatic ring towards electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity, the polarity introduced by the methoxy group, and the potential for hydrogen bonding .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that derivatives of phenylpyrrole carboxylic acids can be utilized in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids highlights the versatility of phenylpyrrole derivatives in organic synthesis, offering potential routes to explore new pharmaceuticals and materials (Wang et al., 2016).

Antioxidant Activity

Compounds structurally related to 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid have been identified from natural sources and shown to exhibit strong antioxidant activities. This suggests that such derivatives could be explored further for their potential health benefits and applications in preventing oxidative stress-related diseases (Xu et al., 2017).

Catalysis and Chemical Transformations

Research into pyrrole derivatives also encompasses their use in catalysis and various chemical transformations. For example, the catalytic hydrogenation of esters of pyrazoline-3-carboxylic acids to aminopyrrolidinones demonstrates the potential of pyrrole-based compounds in facilitating significant chemical reactions, which could have applications in synthesizing a wide range of chemical products (Gorpinchenko et al., 2009).

Fluorescence and Labeling

Some derivatives of pyrrole carboxylic acids exhibit unique fluorescent properties, making them suitable for use as fluorescent labeling agents in biomedical analysis. This application is crucial for developing new diagnostic tools and enhancing our understanding of biological processes at the molecular level (Hirano et al., 2004).

Electrochromic Materials

Pyrrole derivatives have been investigated for their potential applications in electrochromic devices. These materials change color in response to an electric current, making them useful for applications in smart windows, displays, and low-energy consumption devices (Su et al., 2017).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, safe handling practices should be followed .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in greater detail. Given the biological activity of many pyrrole derivatives, this compound could be of interest in medicinal chemistry .

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-4-3-5-8-14)20(13)15-9-6-10-16(11-15)23-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPVBVYZNINLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC(=CC=C2)OC)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.